1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Photochemistry Reaction Selectivity Cyclopropane Chemistry

This rigid γ-lactone is the cornerstone for synthesizing levomilnacipran. The (1S,5R) enantiomer is mandatory for achieving the correct pharmacologically active stereochemistry. As the listed Milnacipran Impurity 8, it is critical for ANDA analytical method validation. The cyclopropane-fused scaffold delivers >95:1 d.r. in downstream chemistry. Procuring from a supplier that verifies stereochemical purity and provides batch-specific CoA is non-negotiable to avoid failed asymmetric syntheses and ensure regulatory compliance.

Molecular Formula C11H10O2
Molecular Weight 174.2 g/mol
CAS No. 63106-93-4
Cat. No. B049404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
CAS63106-93-4
Synonyms1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane; 
Molecular FormulaC11H10O2
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1C2C1(C(=O)OC2)C3=CC=CC=C3
InChIInChI=1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2
InChIKeyWZGFIZUMKYUMRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (CAS 63106-93-4): Procurement-Grade Intermediates for Milnacipran Synthesis and Advanced Scaffolds


1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (CAS 63106-93-4) is a key bicyclic lactone intermediate in the synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI) milnacipran, which is approved for the management of fibromyalgia . Beyond its primary industrial role, the compound serves as a versatile building block for the synthesis of complex molecular scaffolds, leveraging its rigid cyclopropane-fused γ-lactone framework to control stereochemistry and generate quaternary centers with high fidelity [1].

Why Generic 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Substitution Fails in Critical Applications


Generic substitution of 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one in research or pharmaceutical production is not a direct, risk-free swap. The compound exists in two enantiomeric forms—(1S,5R) and (1R,5S)—and the choice of stereoisomer fundamentally dictates the downstream stereochemical outcome, as the (1S,5R) configuration is essential for generating the pharmacologically active levomilnacipran [1]. Furthermore, the rigid bicyclic framework imposes strict stereoelectronic control over bond cleavage during photochemical transformations, leading to highly regioselective outcomes that differ from less constrained or alternative bicyclic scaffolds [2]. Sourcing material without rigorous verification of stereochemical purity and batch-to-batch consistency introduces significant risk of failed asymmetric syntheses or off-target impurity profiles.

Quantitative Differentiation of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (CAS 63106-93-4) for Scientific Selection


Regioselective Cyclopropane Bond Cleavage in Photochemical Transformations

Under 254 nm irradiation in benzene or acetonitrile, 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one exhibits a strong preference for cleavage of the more highly substituted cyclopropane bond, which possesses better orbital overlap with the adjacent carbonyl π-system, as demonstrated by the product ratio of ketene-derived esters (3) and (4) [1]. This intrinsic regioselectivity differentiates it from less substituted or non-phenyl analogs where alternative cleavage pathways may dominate.

Photochemistry Reaction Selectivity Cyclopropane Chemistry

Synthetic Yield Benchmark for Levomilnacipran Hydrochloride Production

In a multi-step synthesis of levomilnacipran hydrochloride, (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one serves as the pivotal intermediate. The process, starting from phenylacetonitrile and (R)-epichlorohydrin, yields the final API with an overall yield of 25.5% [1]. This quantifies the compound's performance in a validated industrial route.

Process Chemistry Pharmaceutical Synthesis Milnacipran Intermediates

High Diastereoselectivity in Scaffold Diversification from a Phenylsulfonyl Derivative

The 3-oxabicyclo[3.1.0]hexan-2-one core, when equipped with a phenylsulfonyl group, directs transformations to newly generated stereocenters with high diastereoselectivity, generally achieving dr > 95:1 [1]. This underscores the utility of the rigid scaffold in controlling stereochemistry during complex molecule construction.

Stereoselective Synthesis Scaffold Diversification Building Blocks

Crystallographic Conformation of the Cyclopropane-Lactone Core in a Structural Analog

X-ray crystallography of the closely related analog (1S,5R)-1-(3,4-dichlorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one reveals a flattened envelope conformation for the five-membered lactone ring, with the methylene carbon deviating 0.208(2) Å from the plane of the other four ring atoms [1]. This precise geometric data provides a structural baseline for the phenyl-substituted 3-oxabicyclo[3.1.0]hexan-2-one class.

X-ray Crystallography Conformational Analysis Molecular Geometry

High-Value Application Scenarios for 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (CAS 63106-93-4) in R&D and Production


Synthesis of Levomilnacipran and Related SNRI Pharmaceuticals

Procurement of (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one is essential for the established industrial synthesis of levomilnacipran hydrochloride, where it serves as the key cyclopropane-lactone intermediate. The reported overall yield of 25.5% from phenylacetonitrile and (R)-epichlorohydrin provides a benchmark for process development and cost-of-goods analysis [1].

Stereoselective Construction of Complex Molecular Scaffolds

The rigid 3-oxabicyclo[3.1.0]hexan-2-one framework, especially when functionalized with a phenylsulfonyl group, acts as a powerful stereocontrolling element. It enables the efficient synthesis of diverse, stereochemically rich scaffolds in one to three steps, typically achieving diastereomeric ratios exceeding 95:1 [1]. This application is highly relevant for medicinal chemistry programs requiring the rapid generation of chiral lead-like molecules.

Development of Reference Standards and Impurity Profiling for Milnacipran

1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is explicitly listed as Milnacipran Impurity 8 [1]. Procuring high-purity (e.g., 98% by GC) material [2] is critical for analytical method development, validation, and quality control release testing of milnacipran drug substance and finished dosage forms, as required by global regulatory guidelines.

Fundamental Studies of Cyclopropane Photochemistry and Bond Activation

The compound's well-characterized photochemical behavior, including its preferential cleavage of the more substituted cyclopropane bond upon UV irradiation [1], makes it a valuable model system for investigating cyclopropane ring-opening mechanisms and the stereoelectronic control exerted by adjacent carbonyl groups. This informs the design of novel photochemical transformations and the stability assessment of related pharmaceuticals under light exposure.

Technical Documentation Hub

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